molecular formula C25H27FN2O B12823881 N-[(3-Fluorophenyl)methyl]-1-[(1r)-1-Naphthalen-1-Ylethyl]piperidine-4-Carboxamide

N-[(3-Fluorophenyl)methyl]-1-[(1r)-1-Naphthalen-1-Ylethyl]piperidine-4-Carboxamide

Cat. No.: B12823881
M. Wt: 390.5 g/mol
InChI Key: XJTWGMHOQKGBDO-GOSISDBHSA-N
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Description

®-N-(3-Fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide is a synthetic organic compound that belongs to the class of piperidine carboxamides This compound is characterized by the presence of a fluorobenzyl group, a naphthyl group, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-N-(3-Fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Naphthyl Group: The naphthyl group is introduced via a Friedel-Crafts alkylation reaction using naphthalene and an alkyl halide.

    Attachment of the Fluorobenzyl Group: The fluorobenzyl group is attached through a nucleophilic substitution reaction using a fluorobenzyl halide.

    Formation of the Carboxamide: The final step involves the formation of the carboxamide group through an amidation reaction using an appropriate amine and carboxylic acid derivative.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the naphthyl group, leading to the formation of naphthoquinones.

    Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine.

    Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.

Major Products:

    Oxidation: Naphthoquinones and other oxidized derivatives.

    Reduction: Amines and reduced carboxamide derivatives.

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

®-N-(3-Fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets such as enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including its role as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ®-N-(3-Fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors, leading to modulation of signal transduction pathways.

    Ion Channels: Interaction with ion channels, affecting ion transport and cellular excitability.

Comparison with Similar Compounds

  • ®-N-(3-Chlorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide
  • ®-N-(3-Methylbenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide
  • ®-N-(3-Bromobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide

Comparison:

  • Fluorobenzyl vs. Chlorobenzyl: The fluorobenzyl derivative may exhibit different reactivity and biological activity compared to the chlorobenzyl derivative due to the electronic effects of the fluorine atom.
  • Fluorobenzyl vs. Methylbenzyl: The presence of a fluorine atom in the fluorobenzyl derivative can lead to different physicochemical properties compared to the methylbenzyl derivative.
  • Fluorobenzyl vs. Bromobenzyl: The bromobenzyl derivative may have different steric and electronic properties compared to the fluorobenzyl derivative, affecting its reactivity and interactions with molecular targets.

This detailed article provides a comprehensive overview of ®-N-(3-Fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C25H27FN2O

Molecular Weight

390.5 g/mol

IUPAC Name

N-[(3-fluorophenyl)methyl]-1-[(1R)-1-naphthalen-1-ylethyl]piperidine-4-carboxamide

InChI

InChI=1S/C25H27FN2O/c1-18(23-11-5-8-20-7-2-3-10-24(20)23)28-14-12-21(13-15-28)25(29)27-17-19-6-4-9-22(26)16-19/h2-11,16,18,21H,12-15,17H2,1H3,(H,27,29)/t18-/m1/s1

InChI Key

XJTWGMHOQKGBDO-GOSISDBHSA-N

Isomeric SMILES

C[C@H](C1=CC=CC2=CC=CC=C21)N3CCC(CC3)C(=O)NCC4=CC(=CC=C4)F

Canonical SMILES

CC(C1=CC=CC2=CC=CC=C21)N3CCC(CC3)C(=O)NCC4=CC(=CC=C4)F

Origin of Product

United States

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